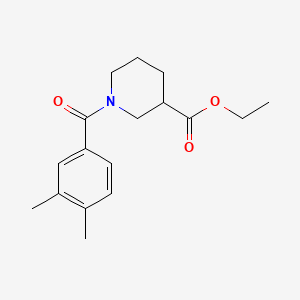

Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate

Description

Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate is a piperidine-based ester derivative characterized by a 3,4-dimethylbenzoyl substituent at the piperidine nitrogen and an ethyl ester group at the 3-position.

Properties

IUPAC Name |

ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-4-21-17(20)15-6-5-9-18(11-15)16(19)14-8-7-12(2)13(3)10-14/h7-8,10,15H,4-6,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAJDGLWOKSCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate typically involves the reaction of 3,4-dimethylbenzoyl chloride with piperidine-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

- Core Structure : Piperidine-3-carboxylate backbone with a benzoyl group at the 1-position and an ethyl ester at the 3-position.

- Substituent Variability : The benzoyl group’s substituents (e.g., bromo, chloro, methyl) and the presence of additional functional groups (e.g., sulfonyl, indole) differentiate analogs.

Table 1: Structural and Physicochemical Properties of Selected Analogs

Key Observations:

- Steric Effects : Bulky substituents (e.g., indole in ) may hinder receptor binding compared to smaller groups like methyl or bromo.

Comparison with Analog Syntheses:

Antioxidant Potential:

- Phenolic vs. Non-Phenolic Analogs: Compounds with phenolic groups (e.g., BHCA derivatives in ) exhibit strong antioxidant activity (e.g., 50% lipid peroxidation inhibition at 10 µM). The target compound lacks phenolic -OH groups, likely reducing antioxidant capacity but increasing metabolic stability .

- Lipid Peroxidation Inhibition : Methyl and ethyl esters (e.g., Compound 1 in ) show moderate activity, suggesting the target compound may share similar effects.

Physicochemical and Pharmacokinetic Properties

- Solubility : The 3,4-dimethylbenzoyl group reduces water solubility compared to sulfonyl or hydroxyl-containing analogs .

Biological Activity

Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring substituted with a benzoyl group that contains two methyl groups at the 3 and 4 positions. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

The compound's mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

Case Studies

- Anticancer Activity : In a study assessing the compound's effects on cancer cell lines, it was found to exhibit significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values indicating effective growth inhibition.

- Enzyme Inhibition : Another study highlighted its role as an inhibitor of specific enzymes involved in cancer metabolism, suggesting a potential pathway for therapeutic application in oncology.

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Q & A

Q. How can solubility challenges in aqueous media be mitigated for in vivo studies?

- Methodology : Formulation with cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles enhances solubility. Dynamic solubility is measured using shake-flask method with UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.